Glutamate de disodium tétrasodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrasodium glutamate diacetate is an organic compound that is used as a chelating agent . It binds to metal ions, inactivating them and helping to prevent their adverse effects on the stability or appearance of cosmetic products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .

Synthesis Analysis

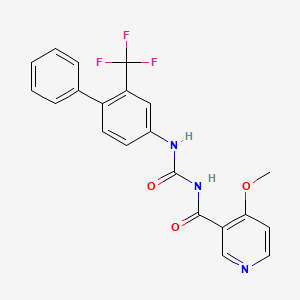

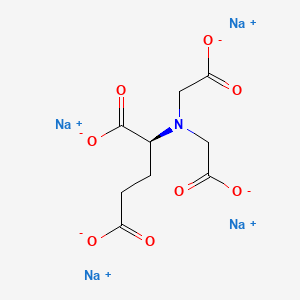

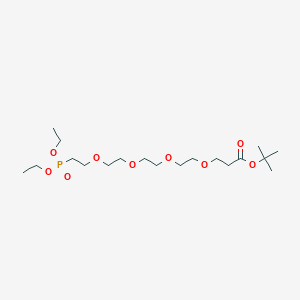

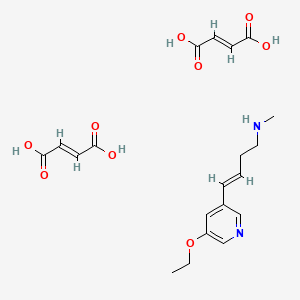

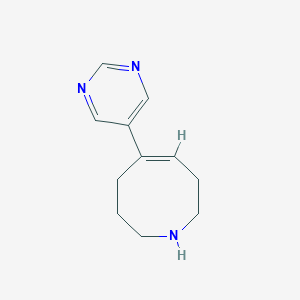

The synthesis of Tetrasodium glutamate diacetate involves the use of Pidolidone one sodium salt monohydrate, formalin, hydrocyanic acid, and sodium hydroxide . The process involves several steps including stirring, heating, and mixing at specific temperatures .Molecular Structure Analysis

The molecular formula of Tetrasodium glutamate diacetate is C9H9NNa4O8 . Its molecular weight is 351.13 g/mol . The IUPAC name for this compound is tetrasodium; (2 S )-2- [bis (carboxylatomethyl)amino]pentanedioate .Chemical Reactions Analysis

As a chelating agent, Tetrasodium glutamate diacetate binds to metal ions, inactivating them and helping to prevent their adverse effects on the stability or appearance of cosmetic products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .Physical And Chemical Properties Analysis

Tetrasodium glutamate diacetate is a multi-purpose, clear, liquid chelating agent and preservative booster . It is made from plant material, readily biodegradable, with high solubility over a wide pH range .Applications De Recherche Scientifique

Industrie cosmétique

Le glutamate de disodium tétrasodique est largement utilisé dans l'industrie cosmétique {svg_1}. Il agit comme un agent chélatant qui se lie aux ions métalliques, les inactivant et contribuant à prévenir leurs effets négatifs sur la stabilité ou l'apparence des produits cosmétiques {svg_2}. Il contribue également à maintenir la clarté, à protéger les composés parfumés et à prévenir le rancissement {svg_3}.

Remédiation des sols

Le GLDA a été utilisé dans la recherche pour la rémédiation des terres agricoles contaminées par le cadmium {svg_4}. Dans une étude, le GLDA a été appliqué au sol en combinaison avec Tagetes patula L. (une espèce végétale), et il a été constaté que cette combinaison augmentait significativement la biomasse de la plante et la teneur en cadmium dans ses parties {svg_5}. L'application du GLDA a également conduit à des augmentations significatives du pH du sol et de la teneur en DTPA-Cd {svg_6}.

Conservation des aliments

La polyvalence du GLDA permet des applications vastes, y compris la conservation des aliments. Bien que les mécanismes exacts ne soient pas détaillés dans la source, il est probable que les propriétés chélatantes du GLDA contribuent à inhiber la croissance des micro-organismes de détérioration, prolongeant ainsi la durée de conservation des produits alimentaires.

Amélioration des propriétés antimicrobiennes

En plus de la conservation des aliments, le GLDA est également utilisé pour améliorer les propriétés antimicrobiennes. Cela pourrait être particulièrement utile dans des applications telles que l'emballage alimentaire, où la prévention de la croissance microbienne est cruciale pour maintenir la sécurité et la qualité des aliments.

Conservation du savon

Le GLDA est utilisé dans la conservation du savon {svg_7}. Il fonctionne pour créer des liaisons avec des ions non contrôlés qui peuvent altérer l'apparence d'une formule, comme la conservation du savon et l'empêcher de se détériorer {svg_8}.

Remédiation environnementale

Les propriétés chélatantes du GLDA le rendent utile pour la rémédiation environnementale {svg_9}. Par exemple, il peut être utilisé pour lier les métaux lourds dans les sols ou les eaux contaminés, réduisant ainsi leur biodisponibilité et atténuant leur impact environnemental {svg_10}.

Mécanisme D'action

Target of Action

Tetrasodium glutamate diacetate primarily targets metal ions in cosmetic and personal care product formulations . It binds to these ions, inactivating them and preventing their potential adverse effects on the stability or appearance of the products .

Mode of Action

As a chelating agent , tetrasodium glutamate diacetate forms multiple bonds with a single metal ion . By binding to metal ions, it inactivates them, which helps to prevent their adverse effects on the stability or appearance of cosmetic products . This action also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .

Biochemical Pathways

Its chelating action can influence various biochemical processes by controlling metal-catalyzed decomposition . This can affect the stability and efficacy of other ingredients in the formulation.

Pharmacokinetics

It is noted that tetrasodium glutamate diacetate is slowly absorbed through the gastrointestinal tract and skin absorption is likely to be even slower .

Result of Action

Tetrasodium glutamate diacetate has been found to have an impact on the skin’s microbiota. It can moderately inhibit C. acnes and strongly inhibit S. aureus without simultaneously inhibiting the growth of S. epidermidis . This selective inhibition can help restore a pre-existing dysbiosis, making it suitable for use in topical products for skin and scalp where it is necessary to preserve the eubiosis of the microbiota .

Action Environment

The action of tetrasodium glutamate diacetate can be influenced by various environmental factors. For instance, it is used in products that are in constant contact with the skin, which is itself in constant contact with the surrounding environment . Changes in both the external and internal environment can affect the skin’s response to products containing this ingredient . Furthermore, tetrasodium glutamate diacetate is reported to be readily biodegradable and has high solubility over a wide pH range , which can also influence its action, efficacy, and stability.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tetrasodium glutamate diacetate functions as a chelating agent . It inactivates metallic ions in product formulations , preventing their adverse effects on the stability or appearance of products . This includes free roaming iron and copper ions, which can lead to rapid oxidation . By using a chelating agent like tetrasodium glutamate diacetate, this process can be slowed, allowing for the creation of products with improved stability and appearance .

Cellular Effects

While specific cellular effects of tetrasodium glutamate diacetate are not widely documented, it is known that the compound does not sensitize human skin . This suggests that it may have minimal adverse effects on cellular processes.

Molecular Mechanism

The molecular mechanism of tetrasodium glutamate diacetate primarily involves its chelating properties . It binds to metallic ions, inactivating them and preventing their potential to cause rapid oxidation . This helps maintain the stability and appearance of the products in which it is used .

Temporal Effects in Laboratory Settings

Tetrasodium glutamate diacetate is known for its excellent chelating effectiveness, controlling metal-catalyzed decomposition . It also reduces water hardness and prevents precipitations . These properties suggest that it has a stabilizing effect over time in laboratory settings.

Metabolic Pathways

While specific metabolic pathways involving tetrasodium glutamate diacetate are not widely documented, it is synthesized from glutamic acid , an amino acid involved in various metabolic processes.

Transport and Distribution

Tetrasodium glutamate diacetate is soluble in water , suggesting that it could be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not currently documented.

Subcellular Localization

Given its solubility in water , it is likely to be found in the cytoplasm and potentially other compartments of the cell where water-soluble substances are located.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrasodium glutamate diacetate involves the reaction of glutamic acid with acetic anhydride in the presence of sodium hydroxide to form the diacetate derivative. The diacetate derivative is then neutralized with sodium hydroxide to form the tetrasodium salt.", "Starting Materials": [ "Glutamic acid", "Acetic anhydride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Glutamic acid is dissolved in water and sodium hydroxide is added to adjust the pH to 7-8.", "Step 2: Acetic anhydride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to 60-70°C and stirred for 2-3 hours.", "Step 4: The reaction mixture is cooled to room temperature and the diacetate derivative is obtained by precipitation with ethanol.", "Step 5: The diacetate derivative is dissolved in water and neutralized with sodium hydroxide to form the tetrasodium salt.", "Step 6: The tetrasodium salt is purified by filtration and drying." ] } | |

Numéro CAS |

51981-21-6 |

Formule moléculaire |

C9H9NNa4O8 |

Poids moléculaire |

351.13 g/mol |

Nom IUPAC |

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |

InChI |

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 |

Clé InChI |

UZVUJVFQFNHRSY-OUTKXMMCSA-J |

SMILES isomérique |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Apparence |

Solid powder |

Description physique |

Pellets or Large Crystals, Liquid; Liquid; Dry Powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

282524-66-7 65345-21-3 51981-21-6 63998-93-6 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tetrasodium glutamate diacetate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)